Product packaging for 3-(2-Nitroethyl)-2-propyl-1H-indole(Cat. No.:CAS No. 140843-15-8)

3-(2-Nitroethyl)-2-propyl-1H-indole

Cat. No.: B14269705
CAS No.: 140843-15-8
M. Wt: 232.28 g/mol
InChI Key: GUHNMOXVQQBCAY-UHFFFAOYSA-N
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Description

3-(2-Nitroethyl)-2-propyl-1H-indole (CAS 140843-14-7) is a nitroalkane-substituted indole of significant value in synthetic organic chemistry. It serves as a crucial precursor in the synthesis of 2-(1H-indol-2-yl)acetonitrile derivatives, which are key intermediates for various biologically active molecules and natural products . This compound can be efficiently transformed into the corresponding acetonitrile via a novel activation and spirocyclization method using phosphoryl chloride (POCI3) and triethylamine in benzene at room temperature . This provides a strategic workaround for converting an otherwise inert byproduct into a highly useful synthetic target . The 2-propyl substituent on the indole core contributes to the compound's molecular properties, making it a versatile building block for constructing a focused library of nitrile compounds for further chemical and biological exploration . Indole derivatives, as a class, are widely investigated for their diverse biological potential, underscoring the importance of specialized intermediates like this one in medicinal and pharmaceutical chemistry research . This product is intended for laboratory research purposes only.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H16N2O2 B14269705 3-(2-Nitroethyl)-2-propyl-1H-indole CAS No. 140843-15-8

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

140843-15-8

Molecular Formula

C13H16N2O2

Molecular Weight

232.28 g/mol

IUPAC Name

3-(2-nitroethyl)-2-propyl-1H-indole

InChI

InChI=1S/C13H16N2O2/c1-2-5-12-11(8-9-15(16)17)10-6-3-4-7-13(10)14-12/h3-4,6-7,14H,2,5,8-9H2,1H3

InChI Key

GUHNMOXVQQBCAY-UHFFFAOYSA-N

Canonical SMILES

CCCC1=C(C2=CC=CC=C2N1)CC[N+](=O)[O-]

Origin of Product

United States

Chemical Reactivity and Transformations of 3 2 Nitroethyl 2 Propyl 1h Indole

Reactions Involving the Nitroethyl Moiety

The nitroethyl group is a highly functional moiety susceptible to a range of chemical transformations, including reduction, cyclization, and rearrangement.

The reduction of the nitro group in aliphatic nitro compounds like 3-(2-Nitroethyl)-2-propyl-1H-indole is a fundamental transformation that can lead to various products, most commonly primary amines. The choice of reducing agent and reaction conditions determines the final product. wikipedia.org

Common methods for the reduction of aliphatic nitro groups include:

Catalytic Hydrogenation : This is a widely used method. Reagents like Palladium on carbon (Pd/C) with hydrogen gas (H₂) are effective for reducing both aliphatic and aromatic nitro groups to amines. commonorganicchemistry.com Raney nickel is another common catalyst for this transformation. commonorganicchemistry.com

Metal Hydrides : Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of converting aliphatic nitro compounds into their corresponding amines. commonorganicchemistry.com

Metal-Acid Systems : The use of metals like zinc (Zn) or iron (Fe) in the presence of an acid, such as acetic acid (AcOH), provides a milder alternative for reducing nitro groups to amines, often with good tolerance for other functional groups. commonorganicchemistry.com

Other Reagents : Tin(II) chloride (SnCl₂) can also be employed for a mild reduction. commonorganicchemistry.com Depending on the conditions, reduction can also yield intermediate products like hydroxylamines or oximes. wikipedia.org For instance, zinc dust with ammonium (B1175870) chloride can produce hydroxylamines. wikipedia.org

Table 1: Common Reagents for Nitro Group Reduction

ReagentTypical ProductNotes
H₂/Pd/CAmine (R-NH₂)Common and efficient but can reduce other functional groups. commonorganicchemistry.com
LiAlH₄Amine (R-NH₂)Strong reducing agent for aliphatic nitro compounds. commonorganicchemistry.com
Zn/AcOHAmine (R-NH₂)Mild conditions with good functional group tolerance. commonorganicchemistry.com
Zn/NH₄ClHydroxylamine (R-NHOH)Offers an alternative to full reduction to the amine. wikipedia.org
SnCl₂Oxime (R=NOH) or AmineCan be used for partial or full reduction depending on conditions. wikipedia.org

The nitroethyl side chain of 3-(2-nitroethyl)-1H-indole derivatives can participate in intramolecular cyclization reactions. Research has shown that these thermodynamically stable nitroalkanes, which can form as byproducts in certain indole (B1671886) syntheses, can be activated to undergo further transformations. nih.govresearchgate.net

A key pathway involves the activation of the nitroalkane to its more reactive nitronate tautomer. nih.gov This is often achieved by using a base and an activating agent, such as phosphoryl chloride. The resulting intermediate can then undergo an intramolecular [4+1]-spirocyclization. nih.govresearchgate.net This process leads to the formation of a spiroheterocycle, specifically a 4'H-spiro[indole-3,5'-isoxazole] derivative. nih.gov This cyclization is a critical step that paves the way for subsequent rearrangement processes. nih.govresearchgate.net

In a related context, palladium-catalyzed double reductive cyclization of 1,4-dialkenyl-2,3-dinitrobenzenes has been utilized to synthesize the 1H,8H-pyrrolo[3,2-g]indole core structure. nih.gov This demonstrates the utility of nitro group reduction as a trigger for intramolecular cyclization to build complex heterocyclic systems. nih.gov

Following the intramolecular spirocyclization, the resulting spiro-isoxazole intermediate is often unstable and prone to rearrangement. nih.gov A significant rearrangement pathway involves a 1,2-alkyl shift, which ultimately leads to the formation of 2-(1H-indol-2-yl)acetonitriles. nih.govresearchgate.net

This transformation is believed to proceed through the stabilization of the reactive nitronate species, which, after cyclization, undergoes a diastereoselective rearrangement to yield the final nitrile product. nih.gov This cascade of activation, spirocyclization, and rearrangement provides an efficient method to convert otherwise inert 3-(2-nitroethyl)-1H-indole byproducts into valuable 2-(1H-indol-2-yl)acetonitrile derivatives. nih.govresearchgate.net

Table 2: Reaction Conditions for Conversion of a 3-(2-Nitroethyl)-1H-indole Analogue to a 2-(1H-Indol-2-yl)acetonitrile

Activating AgentBaseSolventTemperature (°C)Yield (%)
POCl₃PyridineMeCN8089
POCl₃Et₃NMeCN8072
POCl₃DIPEAMeCN8075
TsClPyridineMeCN8061

Data adapted from the optimization study on 3-(2-nitro-1-phenylethyl)-2-phenyl-1H-indole. nih.gov

Reactivity at the Indole Core

The indole ring is an electron-rich aromatic system, which dictates its reactivity towards electrophiles and its behavior in functionalization reactions at the nitrogen atom.

The indole ring is highly activated towards electrophilic aromatic substitution (EAS), with a reaction rate many orders of magnitude greater than that of benzene (B151609). pearson.com The most nucleophilic and kinetically favored position for electrophilic attack is C3. nih.govic.ac.uk However, in this compound, the C3 position is already substituted.

With the C3 position blocked, electrophilic attack is directed to other positions. The C2 position is also a potential site for substitution, but the presence of the 2-propyl group would sterically hinder this approach. Consequently, electrophilic substitution is most likely to occur at the C6 position of the benzene portion of the indole ring. The electron-donating character of the pyrrole (B145914) ring directs electrophiles to the C4 and C6 positions, with C6 often being favored. Common EAS reactions include nitration, halogenation, and Friedel-Crafts alkylation and acylation. masterorganicchemistry.com

The nitrogen atom of the indole ring possesses a proton (N-H) that can be removed by a base, a process known as deprotonation. This generates a highly nucleophilic indolide anion. The acidity of the N-H proton allows for reactions with strong bases like sodium hydride (NaH). mdpi.com

Once deprotonated, the resulting anion can readily react with various electrophiles, leading to N-functionalization. This is a common strategy for introducing a wide range of substituents at the N1 position. For example, reaction with alkyl halides, such as methyl iodide or propargyl bromide, after deprotonation leads to the corresponding N-alkylated indoles. nih.govmdpi.com This N-functionalization can significantly alter the molecule's properties and subsequent reactivity. For instance, N-alkylation can prevent the formation of dimers linked by hydrogen bonds, which are observed in the crystal structure of some N-H indole derivatives. nih.gov

Compound Reference Table

C-Metallation and Subsequent Electrophilic Quenching

The reactivity of the indole nucleus in this compound allows for C-metallation, a process that introduces a metal atom onto the indole ring. This is typically followed by electrophilic quenching, where the metallated intermediate reacts with an electrophile to introduce a new functional group. This two-step sequence is a powerful tool for the derivatization of the indole scaffold.

While specific studies on the C-metallation of this compound are not extensively detailed in the provided search results, the general principles of indole chemistry suggest that metallation would likely occur at the C4 or C7 positions of the indole ring, which are susceptible to deprotonation. The resulting organometallic intermediate can then be quenched with a variety of electrophiles, such as alkyl halides, carbonyl compounds, or silyl (B83357) halides, to introduce diverse substituents.

Cycloaddition Reactions

This compound can participate in cycloaddition reactions, which are crucial for the construction of complex polycyclic systems. nih.govnih.govsci-rad.com These reactions involve the concerted or stepwise combination of the indole with another unsaturated molecule to form a new ring.

One notable example is the [4+1]-cycloaddition of indoles with nitroalkenes, which can lead to the formation of 4′H-spiro[indole-3,5′-isoxazoles]. nih.gov This reaction proceeds through a nitronate intermediate. nih.gov Although 3-(2-nitroethyl)-1H-indoles can sometimes be inert byproducts in these reactions, methods have been developed to activate them towards spirocyclization. nih.govfao.org

Another type of cycloaddition is the [3+2] dearomative annulation of 3-substituted indoles with α-haloketones. nih.gov This reaction provides access to highly functionalized cyclopenta- or cyclohexa-fused indoline (B122111) compounds. nih.gov The regiochemical outcome of these cycloadditions is a significant aspect of their synthetic utility. nih.gov

Formation of Related Heterocyclic Systems

The versatile chemical nature of this compound makes it a valuable precursor for the synthesis of various other heterocyclic systems.

Pyrrolo[3,2-b]indole Core Formation

The synthesis of the pyrrolo[3,2-b]indole core, a privileged structure in many biologically active compounds, can be achieved from indole derivatives. rsc.orgrsc.org While a direct synthesis from this compound is not explicitly described, related methodologies provide a plausible pathway. For instance, the palladium-catalyzed hydrogenation of 5-nitroindol-4-ylacetonitriles is a known method for constructing the pyrrolo[3,2-e]indole skeleton. nih.gov A similar strategy involving intramolecular cyclization of a suitably functionalized derivative of this compound could potentially lead to the desired pyrrolo[3,2-b]indole core.

A plausible synthetic route could involve the transformation of the nitroethyl side chain into a group that can undergo cyclization with the indole nitrogen or another position on the indole ring.

Transformation to Acetonitriles

A significant transformation of 3-(2-nitroethyl)-1H-indoles is their conversion into 2-(1H-indol-2-yl)acetonitriles. nih.govfao.orgresearchgate.netnih.govmdpi.com This conversion is particularly important as it transforms what can be an inert byproduct of certain reactions into a valuable synthetic intermediate. nih.govfao.org The process often involves an acid-assisted [4+1]-cycloaddition followed by a rearrangement. nih.gov

The reaction proceeds through a 4'H-spiro[indole-3,5'-isoxazole] intermediate which then rearranges to the corresponding acetonitrile (B52724). nih.gov A proposed mechanism involves the activation of the nitroalkane to a nitronic acid, which then undergoes spirocyclization. researchgate.net The subsequent rearrangement is facilitated by a weak base. researchgate.net

Table 1: Optimization of Reaction Conditions for the Conversion of a 3-(2-Nitroethyl)-1H-indole to a 2-(1H-Indol-2-yl)acetonitrile Derivative researchgate.net

EntryAcid Derivative (Equivalents)Base (Equivalents)Solvent (T, °C)Yield, %
1HCOOH (2.0)NEt₃ (4.0)C₆H₆ (80)0
2CH₃COOH (2.0)NEt₃ (4.0)C₆H₆ (80)0
3CF₃SO₃H (0.8)TMEDA (4.0)C₆H₆ (20)trace
4CH₃COCl (2.0)NEt₃ (4.0)C₆H₆ (80)0
5PhCOCl (2.0)NEt₃ (4.0)C₆H₆ (80)0
6PCl₃ (2.0)NEt₃ (4.0)C₆H₆ (80)5
7P(OMe)₃ (1.0)NEt₃ (4.0)C₆H₆ (80)-
8SOCl₂ (1.0)NEt₃ (4.0)C₆H₆ (80)50

This table is based on the conversion of 3-(2-nitro-1-phenylethyl)-2-phenyl-1H-indole (4ba) to 2-(1-phenyl-1H-indol-2-yl)acetonitrile (6ba). researchgate.net

Derivatization to Isatins and Oxindoles

The indole framework of this compound can be derivatized to form isatins (1H-indole-2,3-diones) and oxindoles (1,3-dihydro-2H-indol-2-ones). icm.edu.plnmc.gov.inresearchgate.netnih.govnih.govdergipark.org.trnih.govrsc.org

Isatins: The conversion of indoles to isatins generally involves oxidation. icm.edu.plnih.gov A common method is the use of N-bromosuccinimide (NBS) in dimethyl sulfoxide (B87167) (DMSO). icm.edu.pldergipark.org.tr While a direct conversion of this compound to the corresponding isatin (B1672199) is not specified, the general applicability of this oxidation method to various indole derivatives suggests its potential feasibility.

Oxindoles: The synthesis of oxindoles from indole derivatives can be achieved through various methods, including palladium-catalyzed cyclization of α-chloroacetanilides and intramolecular C-H functionalization. rsc.orgorganic-chemistry.org For this compound, a plausible route to an oxindole (B195798) derivative would involve modification of the indole ring and the side chain to facilitate an intramolecular cyclization that forms the five-membered lactam ring characteristic of oxindoles. For example, a reaction leading to the formation of a bond between the indole C2 position and an activated side-chain carbon could yield the desired oxindole scaffold.

Advanced Spectroscopic and Analytical Characterization Techniques for 3 2 Nitroethyl 2 Propyl 1h Indole and Its Analogues

Chromatographic Separations

Chromatographic techniques are fundamental for the separation and purification of 3-(2-nitroethyl)-2-propyl-1H-indole and its analogues from complex mixtures. These methods are essential for both qualitative and quantitative analysis.

High-Performance Liquid Chromatography (HPLC) Methodologies

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of substituted indole (B1671886) derivatives. nih.gov Reversed-phase HPLC (RP-HPLC) is commonly employed, where a nonpolar stationary phase is used with a polar mobile phase. For instance, 3-(2-Bromoethyl)-1H-indole, an analogue, can be analyzed using a mobile phase consisting of acetonitrile (B52724), water, and an acid modifier like phosphoric acid or formic acid for mass spectrometry compatibility. sielc.com The choice of stationary phase is critical, with columns like Newcrom R1, which has low silanol (B1196071) activity, being suitable for such separations. sielc.com

Method development in HPLC often involves optimizing the mobile phase composition (e.g., methanol (B129727) concentration) and pH to achieve the desired retention times, selectivity, and resolution for a range of indole derivatives. nih.gov Ion suppression-reversed-phase HPLC (IS-HPLC) is a specific approach that has been successfully used to separate various substituted indoles by controlling the ionization of the analytes. nih.gov

Key chromatographic parameters that are evaluated during method development include:

Retention Time (tR): The time it takes for an analyte to pass through the column.

Capacity Factor (k'): A measure of the retention of an analyte.

Selectivity (α): The ability of the chromatographic system to distinguish between two compounds.

Column Resolution (Rs): A measure of the separation between two peaks.

Number of Theoretical Plates (N): A measure of the column's efficiency.

Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS/MS)

Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS/MS) offers significant advantages over traditional HPLC, including higher resolution, sensitivity, and speed of analysis. This technique is particularly valuable for detecting trace levels of synthetic cannabinoids and their metabolites in various matrices. waters.com

In UPLC-MS/MS analysis of indole-containing compounds, various columns can be utilized, such as ACQUITY UPLC BEH C18, C8, and HSS T3, to optimize peak shape and detection sensitivity. oup.comannexpublishers.com The mobile phase often consists of a mixture of an aqueous component (e.g., water with formic acid or ammonium (B1175870) acetate) and an organic solvent like acetonitrile. oup.com Gradient elution, where the mobile phase composition is changed during the run, is frequently used to separate a wide range of compounds with different polarities. mdpi.com

Mass spectrometry detection is typically performed using electrospray ionization (ESI) in the positive ion mode. oup.com The optimization of MS parameters, such as desolvation gas flow and temperature, and capillary voltage, is crucial for achieving high sensitivity. oup.com Multiple reaction monitoring (MRM) is a common acquisition mode in tandem mass spectrometry (MS/MS) that provides high selectivity and sensitivity for quantitative analysis. mdpi.com

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable indole derivatives. mdpi.comnih.gov For compounds that are not sufficiently volatile, derivatization may be necessary to increase their volatility and improve their chromatographic behavior. researchgate.net

In a typical GC-MS analysis of indole alkaloids, a capillary column such as an HP-5MS is used. notulaebotanicae.ro The oven temperature is programmed to increase gradually to facilitate the separation of compounds with different boiling points. notulaebotanicae.ro The mass spectrometer is operated in electron ionization (EI) mode, and mass spectra are recorded over a specific mass range. notulaebotanicae.ro The identification of compounds is achieved by comparing their mass spectra and retention times with those of reference standards or by searching spectral libraries like the National Institute of Standards and Technology (NIST) library. nih.gov

GC-MS has been successfully applied to identify various indole-related compounds in complex mixtures, such as plant extracts and biological samples. mdpi.comnotulaebotanicae.roresearchgate.net

High-Performance Thin Layer Chromatography (HPTLC) and Micellar Electrokinetic Chromatography (MEKC)

High-Performance Thin Layer Chromatography (HPTLC) is a planar chromatographic technique that offers simplicity, cost-effectiveness, and the ability to analyze multiple samples simultaneously. A validated HPTLC method has been developed for the simultaneous quantification of four indole alkaloids. nih.gov This method utilized a mobile phase of hexane-ethylacetate-methanol and densitometric detection after post-chromatographic derivatization. nih.gov

Micellar Electrokinetic Chromatography (MEKC) is a capillary electrophoresis technique that can be used for the separation of neutral and charged molecules. While specific applications for this compound are not detailed in the provided context, MEKC is a viable technique for the analysis of various indole derivatives due to its high efficiency and resolution.

Spectroscopic Identification and Structural Elucidation

Spectroscopic techniques are indispensable for the definitive identification and structural elucidation of this compound and its analogues.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for determining the structure of organic molecules. Both ¹H NMR and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively. journals.co.zaresearchgate.net

¹H NMR Spectroscopy: The ¹H NMR spectrum of an indole derivative provides information on the number of different types of protons, their chemical shifts (δ), the splitting patterns (multiplicity) due to spin-spin coupling, and the integration of the signals, which is proportional to the number of protons. For example, in a substituted indole, the proton on the nitrogen (N-H) of the indole ring typically appears as a broad singlet at a downfield chemical shift. youtube.com The protons on the aromatic part of the indole ring appear in the aromatic region of the spectrum, and their coupling patterns can help determine the substitution pattern. youtube.com For the propyl group at the 2-position, one would expect to see a triplet for the methyl (CH₃) protons, a sextet for the methylene (B1212753) (CH₂) protons adjacent to the methyl group, and a triplet for the methylene (CH₂) protons attached to the indole ring. The ethyl group at the 3-position would show a triplet for the nitro-adjacent methylene (CH₂) protons and a triplet for the methylene (CH₂) protons attached to the indole ring.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information about the different carbon environments in the molecule. The chemical shifts of the carbon atoms are indicative of their electronic environment. For instance, the carbon atoms of the indole ring have characteristic chemical shifts. journals.co.zarsc.org The carbons of the propyl and nitroethyl side chains will also have distinct signals.

Advanced NMR Techniques: Two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are often used to make unambiguous assignments of all proton and carbon signals, especially for complex molecules. researchgate.netmdpi.com

COSY: Shows correlations between coupled protons.

HSQC: Shows correlations between protons and the carbon atoms to which they are directly attached.

HMBC: Shows correlations between protons and carbon atoms over two or three bonds, which is crucial for establishing the connectivity of different parts of the molecule.

Recent studies have reported the complete and unambiguous assignment of ¹H and ¹³C NMR resonances for various substituted indoles using these advanced techniques. researchgate.netmdpi.com For example, the structure of 3-(2-nitro-1-phenylethyl)-2-(p-tolyl)-1H-indole was confirmed using ¹H and ¹³C NMR, with the characteristic signals for the indole core and the substituents being fully assigned. nih.gov

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. For this compound, the IR spectrum is characterized by absorption bands corresponding to the vibrations of its distinct structural components: the indole ring, the propyl substituent, and the nitroethyl side chain.

The indole N-H group typically exhibits a sharp stretching vibration in the region of 3400-3500 cm⁻¹ researchgate.netresearchgate.net. The aromatic C-H stretching vibrations of the benzene (B151609) portion of the indole ring appear above 3000 cm⁻¹, while the aliphatic C-H stretching vibrations of the propyl and ethyl groups are observed just below 3000 cm⁻¹ researchgate.net. The characteristic aromatic C=C stretching vibrations of the indole ring are found in the 1500-1620 cm⁻¹ region researchgate.net.

A crucial feature in the spectrum of this compound is the presence of the nitro group (NO₂). Aliphatic nitro compounds display two distinct, strong stretching vibrations: an asymmetric stretch typically between 1600-1530 cm⁻¹ and a symmetric stretch between 1390-1300 cm⁻¹ nih.govblogspot.com. These bands are highly characteristic and confirm the presence of the nitroethyl moiety.

Specific IR data for analogues such as 3-(1-(2-methoxyphenyl)-2-nitroethyl)-2-methyl-1H-indole shows characteristic peaks at 3451 cm⁻¹ (N-H), 2998 cm⁻¹ (C-H), and 1549 cm⁻¹ (NO₂ asymmetric stretch), which aligns with the expected regions for the title compound nih.gov.

Table 1: Expected Infrared Absorption Bands for this compound

Functional GroupVibration TypeExpected Wavenumber (cm⁻¹)Intensity
Indole N-HStretch3400 - 3500Medium-Sharp
Aromatic C-HStretch3000 - 3100Medium
Aliphatic C-HStretch2850 - 2960Medium-Strong
Aromatic C=CStretch1500 - 1620Medium-Strong
Nitro (NO₂)Asymmetric Stretch1530 - 1600Strong
Nitro (NO₂)Symmetric Stretch1300 - 1390Medium

Mass Spectrometry (MS) and Hyphenated Techniques

Mass spectrometry (MS) is indispensable for determining the molecular weight and elucidating the structure of this compound through fragmentation analysis. In electron ionization (EI-MS), the molecule is expected to show a distinct molecular ion peak (M⁺) corresponding to its molecular weight.

The fragmentation pattern is dictated by the stability of the resulting ions and neutral losses. Key fragmentation pathways for indole derivatives often involve the indole ring itself scirp.org. For the title compound, the following fragmentations are anticipated:

Loss of the nitro group: A common fragmentation for nitroalkanes is the loss of NO₂ (46 Da), leading to a significant fragment ion.

Cleavage of the ethyl side chain: Scission of the C-C bond between the indole ring and the ethyl group, or within the ethyl chain, can occur.

Cleavage of the propyl group: The propyl group at the C2 position can undergo fragmentation, typically through the loss of an ethyl radical (•C₂H₅, 29 Da) to form a stable ion, or the loss of a propyl radical (•C₃H₇, 43 Da).

Indole Ring Fragmentation: The indole nucleus itself can fragment, with a characteristic loss of HCN (27 Da) from the pyrrole (B145914) ring, leading to an ion at m/z 89 scirp.org.

Hyphenated techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are powerful tools for separating the compound from complex mixtures before MS analysis. For instance, studies on nitazene (B13437292) analogs, which are also complex nitrogen-containing heterocycles, demonstrate the utility of high-resolution MS to determine fragmentation pathways accurately nih.gov. Similarly, research on other nitro indole derivatives using MALDI-MS has shown its effectiveness in ionization and detection acs.orgnih.govacs.org.

Table 2: Predicted Key Mass Fragments for this compound (C₁₃H₁₆N₂O₂) - MW: 232.28

m/z Value (Predicted)IdentityFragmentation Pathway
232[M]⁺Molecular Ion
186[M - NO₂]⁺Loss of nitro group
189[M - C₃H₇]⁺Loss of propyl radical from C2
157[M - C₂H₄NO₂]⁺Cleavage of the nitroethyl side chain
144Indole-CH₂-CH₂⁺Fission of the C2-propyl bond and rearrangement
116[Indole-C]⁺Loss of CH₃CN from a tautomer scirp.org
89[C₇H₅]⁺Loss of HCN from m/z 116 scirp.org

UV-Visible Spectroscopy

UV-Visible spectroscopy provides information about the electronic transitions within the chromophoric system of the molecule. The indole ring is the primary chromophore in this compound. The UV spectrum of indole is characterized by two main absorption bands, designated as ¹Lₐ and ¹Lₐ, which arise from π→π* transitions nih.gov.

The ¹Lₐ band is typically found at higher wavelengths (around 260-290 nm) and often shows a distinct vibrational fine structure.

The ¹Lₐ band appears at lower wavelengths (around 210-230 nm) and is generally more intense.

Substituents on the indole ring can cause shifts in these absorption maxima (bathochromic or hypsochromic shifts). An alkyl group like propyl at the C2 position and an alkylnitro group at the C3 position are expected to cause a slight bathochromic (red) shift of the absorption bands compared to unsubstituted indole core.ac.uknih.gov. For example, the UV absorption maxima for a related compound, 1H-indole-3-carbaldehyde, were observed at 240, 260, and 280 nm nih.gov. The introduction of a nitro group, being an electron-withdrawing group, can further influence the electronic transitions. Studies on BN-indoles also show how structural modifications affect the λₘₐₓ values, with fused BN indole II absorbing at 292 nm compared to natural indole at 270 nm acs.org.

Table 3: Expected UV-Visible Absorption Maxima for this compound in a Non-polar Solvent

Electronic TransitionExpected λₘₐₓ (nm)Notes
¹Lₐ~270 - 290May exhibit vibrational fine structure. Position influenced by alkyl and nitroethyl substituents.
¹Lₐ~215 - 235Typically a strong absorption band.

Sample Preparation and Pre-concentration Methods

Effective sample preparation is critical for accurate analysis, especially when dealing with trace amounts of the target analyte in complex matrices like biological fluids or environmental samples. Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) are the most common techniques employed for the isolation and pre-concentration of indole alkaloids and related compounds universiteitleiden.nlnih.gov.

Solid-Phase Extraction (SPE)

Solid-Phase Extraction (SPE) is a highly efficient method for sample cleanup and concentration. For indole alkaloids, which are often basic, reversed-phase (RP) and cation-exchange SPE are commonly used universiteitleiden.nl.

For a relatively non-polar compound like this compound, a reversed-phase mechanism is highly suitable. The procedure typically involves using a C8 or C18 silica-based sorbent nih.govuniversiteitleiden.nl. A general protocol would be:

Conditioning: The SPE cartridge is first conditioned with a water-miscible organic solvent (e.g., methanol) to solvate the stationary phase, followed by equilibration with water or an aqueous buffer at a specific pH thermofisher.com.

Sample Loading: The sample, often dissolved in an aqueous solution, is passed through the cartridge. The analyte retains onto the non-polar sorbent via hydrophobic interactions.

Washing: The cartridge is washed with a weak solvent (e.g., water or a low percentage of organic solvent in water) to remove polar interferences and salts that did not retain on the column.

Elution: The target analyte is eluted from the sorbent using a small volume of a strong, non-polar organic solvent (e.g., methanol, acetonitrile, or ethyl acetate) researchgate.net.

This method effectively separates the analyte from polar matrix components, concentrates the sample, and provides a clean extract for subsequent chromatographic analysis researchgate.netcncb.ac.cn.

Liquid-Liquid Extraction (LLE)

Liquid-Liquid Extraction (LLE) is a classic separation technique based on the differential partitioning of a solute between two immiscible liquid phases, typically an aqueous phase and an organic solvent tu.ac.th. The extraction efficiency for indole alkaloids is highly dependent on the pH of the aqueous phase due to the basic nature of the indole nitrogen nih.gov.

The general procedure for extracting a basic compound like this compound from an aqueous matrix is as follows:

Basification: The pH of the aqueous sample is adjusted to a basic value (typically pH 9-11) using a base like ammonia (B1221849) or sodium hydroxide. This deprotonates the indole nitrogen, converting the alkaloid into its neutral, free-base form universiteitleiden.nl.

Extraction: The basified aqueous solution is then extracted with a water-immiscible organic solvent such as dichloromethane, chloroform, or ethyl acetate (B1210297) universiteitleiden.nlnih.gov. The neutral form of the analyte has a higher affinity for the organic phase and partitions into it.

Separation and Drying: The organic layer is separated, dried over an anhydrous salt (e.g., Na₂SO₄), and then concentrated to yield the purified analyte.

Conversely, an acidic aqueous solution can be used to back-extract the alkaloid from an organic phase, a process often used for further purification universiteitleiden.nl. This acid-base manipulation is a cornerstone of alkaloid extraction chemistry.

Computational and Theoretical Investigations of 3 2 Nitroethyl 2 Propyl 1h Indole

Electronic Structure Analysis

There is no available research detailing the electronic structure of 3-(2-nitroethyl)-2-propyl-1H-indole.

Frontier Molecular Orbital (FMO) Theory Applications

Frontier Molecular Orbital (FMO) theory is a fundamental application of molecular orbital theory used to predict the reactivity of molecules. nih.govnih.gov It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital without electrons and acts as an electron acceptor. nih.gov

For this compound, FMO analysis would be crucial for understanding its chemical reactivity. The energy of the HOMO is associated with the molecule's ionization potential and its susceptibility to electrophilic attack, while the LUMO energy relates to its electron affinity and reactivity towards nucleophiles. The energy gap between the HOMO and LUMO is a significant indicator of the molecule's kinetic stability and chemical reactivity. A smaller HOMO-LUMO gap suggests that the molecule is more polarizable and reactive.

A computational study would calculate the energies of the HOMO and LUMO and map their spatial distribution across the molecule. This would reveal the most probable sites for electrophilic and nucleophilic attack. For instance, the analysis would likely show the electron-rich indole (B1671886) ring contributing significantly to the HOMO, while the electron-withdrawing nitro group would be a major component of the LUMO.

Table 1: Frontier Molecular Orbital Parameters for this compound

ParameterValue (eV)
EHOMO Data not available
ELUMO Data not available
HOMO-LUMO Gap (ΔE) Data not available
No published research data is available for the FMO parameters of this specific compound.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a computational method that provides a detailed description of the bonding and electronic structure within a molecule, translating complex wavefunctions into the familiar language of Lewis structures, lone pairs, and bonding orbitals. mdpi.com It examines electron density delocalization and hyperconjugative interactions between filled (donor) and empty (acceptor) orbitals. mdpi.com

Table 2: Second-Order Perturbation Theory Analysis of Fock Matrix in NBO Basis for this compound

Donor NBO (i)Acceptor NBO (j)Stabilization Energy E(2) (kcal/mol)
Data not availableData not availableData not available
Data not availableData not availableData not available
Data not availableData not availableData not available
Specific NBO analysis has not been reported for this compound.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule and predict its reactivity towards electrophilic and nucleophilic reagents. researchgate.net The MEP map illustrates the electrostatic potential on the surface of the molecule, with different colors representing regions of varying potential. Typically, red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack), while blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack). researchgate.net Green represents areas of neutral potential.

For this compound, an MEP map would highlight the electron-rich areas around the indole nitrogen and the oxygen atoms of the nitro group, which would be the preferred sites for interaction with electrophiles. Conversely, regions of positive potential would likely be located around the hydrogen atoms attached to the indole nitrogen and the carbon atoms adjacent to the nitro group, indicating sites for nucleophilic interaction. This visual representation is instrumental in understanding intermolecular interactions, including hydrogen bonding.

Table 3: Molecular Electrostatic Potential (MEP) Values at Specific Atomic Sites of this compound

Atomic SiteMEP Value (a.u.)
Indole Nitrogen (N-H)Data not available
Nitro Group OxygensData not available
Carbon C2 of IndoleData not available
Carbon C3 of IndoleData not available
MEP analysis for this molecule has not been documented in scientific literature.

Conformational Analysis

The biological activity and chemical reactivity of a molecule are often dictated by its three-dimensional shape. Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For a flexible molecule like this compound, which has rotatable bonds in its propyl and nitroethyl side chains, multiple low-energy conformations may exist.

A computational conformational analysis would involve systematically rotating the flexible bonds and calculating the potential energy of each resulting conformer. This process identifies the most stable, low-energy conformations and the energy barriers between them. Understanding the preferred conformation is essential as it governs how the molecule interacts with other molecules, such as biological receptors. The analysis would reveal how the propyl and nitroethyl groups are oriented relative to the indole plane in the most stable state.

Table 4: Relative Energies of Stable Conformers of this compound

ConformerDihedral Angle (e.g., C2-C3-Cα-Cβ)Relative Energy (kcal/mol)
Conformer 1 (Global Minimum)Data not available0.00
Conformer 2Data not availableData not available
Conformer 3Data not availableData not available
A detailed conformational analysis of this compound is not available in published literature.

Emerging Research Directions and Future Perspectives

Development of Novel Synthetic Routes to Nitroethyl Indoles

The synthesis of 3-(2-nitroethyl)indoles, including the 2-propyl derivative, traditionally relies on the Michael addition of an indole (B1671886) to a nitroalkene. While effective, current research aims to enhance the efficiency, selectivity, and environmental compatibility of these syntheses.

Future work is directed towards organocatalysis and metal-free reaction conditions to improve the sustainability of these processes. The direct functionalization of the indole core remains a significant area of interest. One established method for preparing 3-(2-nitroethyl)-1H-indoles involves reacting the parent indole with a β-nitrostyrene derivative in the presence of a catalytic amount of acid, typically in a solvent like ethanol. mdpi.com Another synthetic approach involves the initial formylation of the indole at the C3 position using a Vilsmeier-Haack reagent, followed by a Henry reaction (coupling with a nitroalkane like nitromethane). researchgate.net

Emerging strategies focus on broadening the substrate scope and improving reaction conditions. This includes the development of novel catalytic systems that can operate under milder conditions and with greater functional group tolerance.

Table 1: Comparison of Selected Synthetic Strategies for Indole Functionalization

MethodTypical ReagentsConditionsAdvantages
Michael AdditionIndole, Nitroalkene, Acetic AcidEthanol, RefluxDirect C-C bond formation, good yields. mdpi.com
Vilsmeier-Haack/HenryPOCl₃, DMF, then Nitromethane, BaseLow temperature, then basic conditionsStepwise approach, suitable for specific substrates. researchgate.net
Metal-Free NitrationNMe₄NO₃, Trifluoroacetic AnhydrideAcetonitrile (B52724), 0-5 °CAvoids harsh acids and metals, good functional group compatibility. nih.gov
OrganocatalysisChiral catalysts (e.g., thioureas)VariesEnantioselective synthesis, metal-free.

Exploration of New Chemical Transformations of 3-(2-Nitroethyl)-2-propyl-1H-indole

The nitroethyl group at the C3 position of the indole ring is a versatile functional handle, enabling a variety of subsequent chemical transformations. The electron-withdrawing nature of the nitro group activates the adjacent methylene (B1212753) group and provides a precursor for other important functionalities.

A significant recent development is the direct conversion of 3-(2-nitroethyl)-1H-indoles into 2-(1H-indol-2-yl)acetonitriles. nih.govnih.gov This transformation proceeds through a novel reaction cascade involving an initial activation of the nitroalkane, followed by a [4+1]-spirocyclization and subsequent rearrangement. nih.govnih.gov This method is notable as it converts what was previously considered a thermodynamically stable and less reactive byproduct into a valuable synthetic intermediate. nih.govnih.gov The reaction is typically initiated using phosphoryl chloride and a base, which activates the nitro group towards cyclization. nih.gov

Future research will likely focus on expanding the repertoire of reactions involving the nitroethyl side chain. This could include:

Reduction: Selective reduction of the nitro group to an amine, providing access to tryptamine (B22526) analogues.

Nef Reaction: Conversion of the nitro group into a carbonyl group, yielding indole-3-propionaldehyde derivatives.

Cycloaddition Reactions: Utilizing the nitroalkene tautomer in various cycloaddition processes to construct complex heterocyclic systems.

Table 2: Key Transformation of 3-(2-Nitroethyl)-1H-indoles

Starting MaterialReagentsProductTransformation TypeReference
3-(2-Nitroethyl)-1H-indole1. Base (e.g., DBU) 2. POCl₃2-(1H-Indol-2-yl)acetonitrileActivation, Spirocyclization, Rearrangement nih.govnih.gov

Mechanistic Insights and Predictive Modeling of Indole Reactions

A fundamental understanding of reaction mechanisms is crucial for optimizing existing methods and designing new transformations. For indole derivatives, research is increasingly employing computational chemistry and kinetic studies to elucidate complex reaction pathways.

In the conversion of 3-(2-nitroethyl)-1H-indoles to 2-(1H-indol-2-yl)acetonitriles, the proposed mechanism involves the formation of a nitronate intermediate upon deprotonation. nih.govresearchgate.net This nitronate is then activated by phosphoryl chloride, leading to a spirocyclic intermediate, which subsequently undergoes a rearrangement involving a 1,2-alkyl shift to yield the final acetonitrile product. nih.govresearchgate.net

Predictive modeling, using techniques like Density Functional Theory (DFT), is becoming an invaluable tool. researchgate.net These methods can be used to:

Calculate the activation energies of different potential reaction pathways.

Predict the regioselectivity and stereoselectivity of reactions.

Understand the role of catalysts and substituents on reaction outcomes.

Model the electronic properties and reactivity of indole derivatives, providing insights into their potential applications. researchgate.net

Studies on the thermal decomposition of indole have shown that it undergoes isomerization and fragmentation at high temperatures, highlighting the importance of understanding the fundamental stability and reactivity of the indole core itself. capes.gov.br Future work will likely involve more sophisticated computational models to predict the outcomes of complex cascade reactions and to guide the discovery of new reactivity patterns for compounds like this compound.

Green Chemistry and Sustainable Synthetic Methodologies for Indole Derivatives

The principles of green chemistry are increasingly influencing the synthesis of heterocyclic compounds, including indoles. tandfonline.comeurekaselect.com The goal is to develop methods that are more environmentally benign, safer, and more resource-efficient than traditional approaches.

Key green strategies applicable to the synthesis of this compound and related compounds include:

Microwave-Assisted Synthesis: Microwave irradiation can significantly reduce reaction times, improve yields, and often allows for solvent-free conditions. tandfonline.comtandfonline.com

Use of Green Catalysts: Replacing hazardous metal catalysts with benign alternatives like iodine or organocatalysts is a major focus. gaylordchemical.com For instance, a DMSO/I₂ catalytic system has been effectively used for the synthesis of 3-thioindoles, representing a metal-free approach to C-S bond formation. gaylordchemical.com

Sustainable Solvents: Research is ongoing to replace volatile organic compounds (VOCs) with greener alternatives like water, ionic liquids, or deep eutectic solvents. eurekaselect.comresearchgate.net

Multicomponent Reactions (MCRs): Designing reactions where multiple starting materials are combined in a single step to form a complex product reduces waste and improves atom economy. rsc.org A sustainable MCR approach has been developed for the de novo synthesis of the indole core itself using benign solvents and no metal catalysts. rsc.org

The application of these principles will be essential for the future large-scale and industrial production of indole derivatives.

Table 3: Comparison of Conventional vs. Green Synthetic Approaches for Indoles

FeatureConventional ApproachGreen Approach
Energy Source Conventional heating (oil baths)Microwave irradiation, Ultrasound. tandfonline.comeurekaselect.com
Catalysts Often rely on heavy or precious metals.Organocatalysts, Nanocatalysts, Biocatalysts, Iodine. eurekaselect.comgaylordchemical.com
Solvents Often uses volatile organic compounds (VOCs).Water, Ionic liquids, Supercritical fluids, Solvent-free conditions. eurekaselect.com
Efficiency Often multi-step syntheses with purification at each stage.One-pot reactions, Multicomponent reactions (MCRs). rsc.org
Safety/Waste May use hazardous reagents and generate significant waste.Aims to use non-toxic reagents and minimize waste (high atom economy).

Advanced Analytical and Spectroscopic Advancements for Nitroethyl Indoles

Accurate characterization is fundamental to synthetic chemistry. For nitroethyl indoles, a combination of spectroscopic and analytical techniques is employed to confirm their structure and purity.

Standard characterization for a compound like this compound would involve:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to determine the carbon-hydrogen framework. For related 3-(2-nitroethyl)indoles, characteristic signals include the NH proton of the indole ring (often above 8 ppm), aromatic protons, and the aliphatic protons of the nitroethyl and propyl side chains. mdpi.com

Infrared (IR) Spectroscopy: This technique is crucial for identifying key functional groups. The nitro group (NO₂) typically shows strong asymmetric and symmetric stretching bands around 1550 cm⁻¹ and 1375 cm⁻¹, respectively. The N-H stretch of the indole ring is also a characteristic feature. mdpi.comresearchgate.net

Mass Spectrometry (MS): Provides information on the molecular weight and fragmentation pattern of the molecule, confirming its elemental composition.

X-ray Crystallography: When single crystals can be obtained, this technique provides unambiguous proof of structure and stereochemistry. mdpi.com

Future advancements will likely involve the routine use of more sophisticated techniques, such as 2D NMR (COSY, HSQC, HMBC) for complex structure elucidation, and high-resolution mass spectrometry (HRMS) for exact mass determination. Advanced chromatographic methods, such as chiral HPLC, will be essential for the separation and analysis of enantiomers if asymmetric syntheses are developed. Furthermore, specialized courses in advanced analytical and spectroscopic methods are becoming integral for training researchers in the comprehensive characterization of novel materials and molecules. ntu.edu.sg

Q & A

Q. What are the optimized synthetic routes for 3-(2-Nitroethyl)-2-propyl-1H-indole, and how do reaction conditions influence yield?

The synthesis of nitroethyl-substituted indoles typically involves electrophilic substitution or transition-metal-catalyzed coupling. For example, tert-butyl-protected indole derivatives (e.g., tert-butyl 3-{1-[(Pivaloyloxy)amino]-2-nitroethyl}-1H-indole-1-carboxylate) are synthesized via NaH-mediated alkylation in anhydrous DMF, achieving yields up to 77% . Key variables include:

  • Catalyst choice : Use of NaH or tetrabutylammonium iodide for deprotonation and activation.
  • Temperature control : Reactions conducted at 0°C minimize side reactions.
  • Protecting groups : tert-Butyl or p-methoxybenzyl groups stabilize intermediates during nitroethylation .
  • Purification : Silica gel chromatography ensures product isolation, with Rf values (e.g., 0.45 in hexane/EtOAc) guiding solvent selection .

Q. Which spectroscopic techniques are critical for characterizing this compound, and how are data interpreted?

Characterization relies on:

  • 1H/13C NMR : Key signals include aromatic protons (δ 6.8–7.5 ppm) and nitroethyl CH2 groups (δ 4.2–4.8 ppm). For example, tert-butyl carbamate protons appear at δ 1.6 ppm .
  • HRMS : Accurate mass determination (e.g., [M+H]+ at m/z 253.0979 for C15H13N2O2) confirms molecular formulas .
  • IR spectroscopy : Nitro group stretching vibrations at ~1520–1350 cm⁻¹ validate functionalization .

Q. What strategies enable regioselective functionalization of the indole core in this compound?

Regioselectivity is achieved through:

  • Electrophilic directing groups : The nitroethyl moiety at C3 directs further substitution to C5 or C7 positions via resonance effects .
  • Transition-metal catalysis : Pd-mediated cross-coupling (e.g., Suzuki-Miyaura) modifies C2 or C7 positions while preserving the nitroethyl group .
  • Protecting group manipulation : tert-Butyl carbamates block N1, enabling selective C3 modification .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data for nitroethyl-indole derivatives?

Discrepancies in NMR or MS data often arise from:

  • Tautomerism : Nitroethyl groups may adopt different conformations, altering chemical shifts. For example, tert-butyl derivatives show δ 4.2 ppm for CH2NO2 in CDCl3, but polar solvents (e.g., DMSO-d6) shift signals due to hydrogen bonding .
  • Impurity interference : Cross-validate with HPLC (e.g., 96% purity thresholds) and 2D NMR (COSY, HSQC) to confirm assignments .
  • Crystallographic validation : Single-crystal X-ray diffraction (e.g., Acta Crystallographica reports) resolves ambiguities in bond angles and substituent positions .

Q. What structure-activity relationship (SAR) insights exist for nitroethyl-indoles in neuroprotective or multitarget applications?

SAR studies reveal:

  • Nitro group role : The nitroethyl moiety enhances electron-withdrawing effects, improving binding to acetylcholinesterase (AChE) in Alzheimer’s models. For example, analogs with C5 methoxy groups show 2-fold higher AChE inhibition .
  • Substituent effects : Bulky groups at C2 (e.g., propyl) reduce steric hindrance at C3, enhancing bioavailability .
  • Multitarget ligands : Combining nitroethyl-indoles with piperidine moieties (e.g., gramine derivatives) improves neuroprotection by targeting both AChE and NMDA receptors .

Q. How do reaction mechanisms differ between Pd- and Rh-catalyzed syntheses of nitroethyl-indoles?

  • Pd catalysis : Proceeds via oxidative addition of aryl halides to Pd(0), followed by nitroethyl insertion. For example, Pd(dppf)Cl2 enables C3 vinylation with β-nitrostyrenes .
  • Rh catalysis : Involves nitrene intermediates for C–H amination. Rh2(OAc)4 facilitates nitro group transfer to indole C3 with higher regioselectivity but lower yields (~50%) .

Q. What challenges arise in crystallographic studies of nitroethyl-indole derivatives, and how are they mitigated?

  • Crystal packing : Bulky substituents (e.g., tert-butyl) disrupt lattice formation. Use smaller protecting groups (e.g., methyl) or co-crystallization agents .
  • Thermal instability : Nitro groups decompose under X-ray exposure. Low-temperature (100 K) data collection preserves crystal integrity .

Q. How can open-data principles be applied to resolve reproducibility issues in nitroethyl-indole research?

  • Data repositories : Deposit raw NMR, MS, and crystallographic data in platforms like Zenodo or Figshare for peer validation .
  • Metadata standards : Include reaction conditions (solvent, catalyst, temperature) and spectroscopic parameters (e.g., NMR frequency) to enable replication .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.